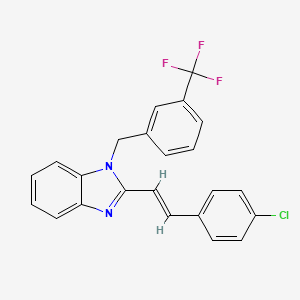
2-(4-Chlorostyryl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorostyryl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole, or CSFMB, is a novel compound that has been studied for its potential applications in a variety of scientific fields. It is a heterocyclic organic compound with a unique structure that makes it suitable for use in a wide range of research applications. CSFMB has been studied for its ability to act as a catalyst in organic synthesis and for its potential use in drug design. In addition, its unique properties have been explored for its potential to be used in the development of materials for medical, optical, and electronic applications.
Applications De Recherche Scientifique
CSFMB has been studied for its potential applications in a variety of scientific fields. It has been studied for its ability to act as a catalyst in organic synthesis, and for its potential use in drug design. In addition, its unique properties have been explored for its potential to be used in the development of materials for medical, optical, and electronic applications. CSFMB has also been studied for its potential applications in biochemistry, as it has been shown to be a reversible inhibitor of the enzyme acetyl-CoA carboxylase.
Mécanisme D'action
The mechanism of action of CSFMB is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in fatty acid metabolism. This inhibition is believed to be reversible, meaning that the effects of CSFMB can be reversed when the compound is removed from the system.
Biochemical and Physiological Effects
The biochemical and physiological effects of CSFMB are not yet fully understood. However, it has been shown to inhibit the enzyme acetyl-CoA carboxylase, which is involved in fatty acid metabolism. In addition, it has been shown to have an effect on the expression of certain genes involved in fatty acid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CSFMB in laboratory experiments has a number of advantages, including its ability to act as a catalyst in organic synthesis and its potential use in drug design. Additionally, its unique properties make it suitable for use in the development of materials for medical, optical, and electronic applications. However, there are some limitations to its use in laboratory experiments, such as its potential toxicity and the difficulty in separating the desired product from the by-products.
Orientations Futures
There are a number of potential future directions for the study of CSFMB. These include further exploration of its potential applications in drug design and material development, as well as further study of its mechanism of action and biochemical and physiological effects. Additionally, further research into the synthesis methods of CSFMB could lead to more efficient and cost-effective production of the compound. Finally, further study of the potential toxicity of CSFMB could lead to the development of safer methods of use.
Méthodes De Synthèse
The synthesis of CSFMB has been studied by a variety of research teams, and a number of methods have been developed. The most common method is the reaction of 4-chlorostyrene with 3-trifluoromethylbenzyl bromide in the presence of potassium carbonate and a base catalyst. This reaction produces a mixture of the desired product and by-products, which can be separated by column chromatography. Other methods for the synthesis of CSFMB have also been developed, including a one-pot synthesis and a microwave-assisted synthesis.
Propriétés
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF3N2/c24-19-11-8-16(9-12-19)10-13-22-28-20-6-1-2-7-21(20)29(22)15-17-4-3-5-18(14-17)23(25,26)27/h1-14H,15H2/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZVCVCCYKZXPM-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)C=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)/C=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2460769.png)
![3-(2-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2460770.png)
![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2460772.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2460776.png)
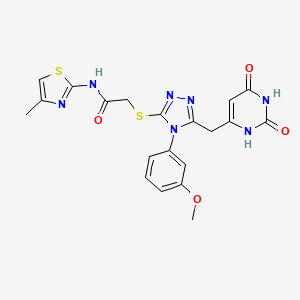
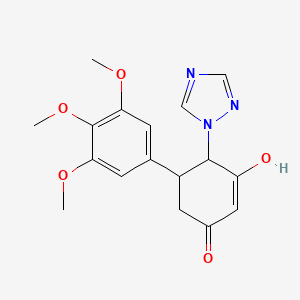

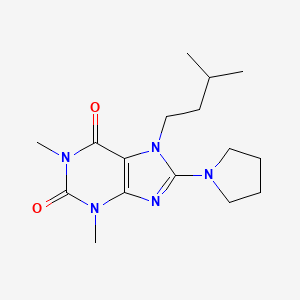
![2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2460782.png)
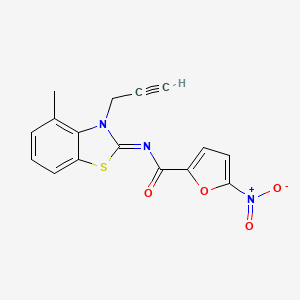
![4-Methoxy-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2460787.png)
![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2460788.png)
